Tetramethylsuccinonitrile

Overview

Description

Mechanism of Action

Tetramethylsuccinonitrile (TMSN) is an organic compound classified as a dinitrile . It is a colorless and odorless solid, and is a byproduct from the use of some radical initiators used in polymer manufacture .

Target of Action

The primary target of TMSN is the central nervous system . It affects the brain and heart, and can even cause coma, seizures, apnea, cardiac arrest, and death .

Mode of Action

TMSN is a chemical compound of cyanide and is a decomposition product of some radical initiators used in polymer manufacture . Organic nitriles like TMSN decompose into cyanide ions both in vivo and in vitro . Consequently, the primary mechanism of toxicity for organic nitriles is their production of toxic cyanide ions or hydrogen cyanide .

Biochemical Pathways

It is known that cyanide ions, which tmsn decomposes into, can disrupt the electron transport chain in cells, preventing the aerobic production of atp for energy .

Pharmacokinetics

The acute rat oral LD50 for TMSN is 38.9 ± 7.4 mg/kg . In a series of three 90-day subchronic toxicity studies conducted with Sprague-Dawley-derived albino rats, rats were administered corn oil solutions of TMSN by intubation

Result of Action

Exposure to TMSN can lead to significant health effects. Symptoms of large or short exposure to this substance include convulsions, dizziness, headache, nausea, vomiting, or even unconsciousness . It can also cause tubular nephrosis, a condition characterized by kidney damage .

Action Environment

The action, efficacy, and stability of TMSN can be influenced by environmental factors. For example, the U.S. Occupational Safety and Health Administration and the U.S. National Institute for Occupational Safety and Health have set limits for dermal exposure at 3 mg/m³ over an eight-hour time-weighted average . This suggests that the concentration of TMSN in the environment can significantly impact its effects.

Biochemical Analysis

Biochemical Properties

Tetramethylsuccinonitrile plays a role in biochemical reactions primarily as a decomposition product of radical initiators. It interacts with various enzymes and proteins, particularly those involved in the detoxification processes. For instance, cytochrome P450 enzymes in the liver convert organic nitriles like this compound into cyanide ions . This interaction is crucial as it leads to the formation of cyanide, which is then metabolized into thiocyanate by enzymes such as rhodanese or 3-mercaptopyruvate sulfur transferase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the central nervous system, leading to symptoms such as convulsions, dizziness, headache, nausea, vomiting, and even unconsciousness . In laboratory settings, exposure to this compound has been shown to cause reductions in weight gain, alterations in fasting blood glucose levels, and increases in liver and kidney weights in animal models . These effects indicate that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cyanide ions through the action of cytochrome P450 enzymes . Cyanide ions are rapidly absorbed and distributed throughout the body, where they inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration, leading to decreased ATP production and potential cell death. Additionally, this compound can cause enzyme inhibition or activation, further affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that subchronic exposure to this compound can lead to reversible tubular nephrosis in male rats . This indicates that the compound’s effects on cellular function can vary depending on the duration of exposure. Additionally, this compound is stable under standard laboratory conditions but can degrade upon prolonged exposure to heat or strong oxidizing agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, significant reductions in weight gain and increases in liver and kidney weights have been observed . The acute oral LD50 for this compound in rats is approximately 38.9 mg/kg . At lower doses, the compound can still cause microscopic renal lesions, indicating a threshold effect. Toxic or adverse effects, such as tubular nephrosis, have been noted at higher doses, highlighting the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in metabolic pathways that convert it into cyanide ions. These ions are then metabolized into thiocyanate by enzymes such as rhodanese or 3-mercaptopyruvate sulfur transferase . This metabolic pathway is crucial for detoxifying cyanide and preventing its accumulation in the body. The involvement of cytochrome P450 enzymes in the initial conversion step highlights the importance of these enzymes in the metabolism of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed into the body by inhalation, ingestion, or dermal exposure . Once inside the body, it is rapidly distributed to different tissues, where it exerts its toxic effects. The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and extracellular spaces . Its activity and function are influenced by its localization, as it can interact with various cellular components and enzymes. The compound’s ability to inhibit cytochrome c oxidase in the mitochondria highlights its impact on mitochondrial function and cellular respiration . Additionally, this compound’s localization can be affected by post-translational modifications and targeting signals that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylsuccinonitrile is derived from 2,2’-azobis-isobutyronitrile. The reaction involves the decomposition of 2,2’-azobis-isobutyronitrile, resulting in the formation of this compound and nitrogen gas: [ \text{(NC(CH}_3\text{)}_2\text{CN)}_2 \rightarrow \text{(C(CH}_3\text{)}_2\text{CN)}_2 + \text{N}_2 ] This reaction typically occurs under controlled conditions to ensure the efficient production of this compound .

Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the manufacture of polyvinyl chloride. The process involves the use of radical initiators, such as 2,2’-azobis-isobutyronitrile, which decompose to form the desired polymer and this compound as a secondary product .

Chemical Reactions Analysis

Types of Reactions: Tetramethylsuccinonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can react with aryl lithium species in the presence of trimethylsilyl chloride to form 3,4-dihydro-3H-pyrrol-2-imines.

Condensation Reactions: It can condense with substituted phthalonitrile derivatives in the presence of indium chloride to form phenyl-substituted metal-free fused tetraazachlorins.

Common Reagents and Conditions:

Aryl Lithium Species: Used in substitution reactions.

Trimethylsilyl Chloride: Facilitates the formation of 3,4-dihydro-3H-pyrrol-2-imines.

Indium Chloride: Used in condensation reactions with phthalonitrile derivatives.

Major Products:

3,4-Dihydro-3H-pyrrol-2-imines: Formed from substitution reactions.

Phenyl-Substituted Metal-Free Fused Tetraazachlorins: Formed from condensation reactions.

Scientific Research Applications

Tetramethylsuccinonitrile has several applications in scientific research, including:

Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Comparison with Similar Compounds

Tetramethylsuccinonitrile is unique among nitriles due to its specific structure and properties. Similar compounds include:

- Propanenitrile

- Aminopropionitrile

- Malononitrile

- Pivalonitrile

- Acetone Cyanohydrin

- Butyronitrile

- Succinonitrile

- Glutaronitrile

Compared to these compounds, this compound is distinguished by its tetramethyl-substituted structure, which influences its reactivity and applications .

Biological Activity

Tetramethylsuccinonitrile (TMSN) is an organic compound with notable biological activity, particularly in toxicology and occupational health contexts. This article explores the biological effects of TMSN, focusing on its toxicity, mechanisms of action, and relevant case studies.

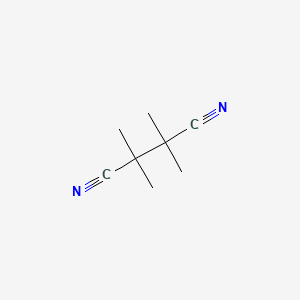

- Chemical Formula : C₈H₁₄N₂

- Molecular Weight : 154.21 g/mol

- Physical State : Solid at room temperature, with a melting point of approximately 170.5 °C.

Acute Toxicity

TMSN has been shown to exhibit significant acute toxicity in animal models. Studies indicate that inhalation exposure to TMSN can be fatal at relatively low concentrations. For instance, exposure to 60 ppm (341 mg/m³) was lethal within 2 to 3 hours, while a concentration of 6 ppm (34 mg/m³) resulted in death after approximately 30 hours .

Subchronic Toxicity

Research conducted on rats and dogs revealed that TMSN affects various organs, particularly the kidneys and liver. Key findings include:

- Kidney Effects : Degeneration of proximal convoluted tubules and hyaline droplet formation were observed in male rats at doses as low as 0.3 mg/kg bw/day over a 90-day period .

- Liver Effects : Significant increases in liver weights and morphological changes in hepatocytes were noted at doses of 10 mg/kg bw/day . The no-observed-adverse-effect level (NOAEL) for liver effects was determined to be 1 mg/kg bw/day.

The neurotoxic effects of TMSN are particularly concerning. It has been documented to induce convulsions and hypoglycemia in humans exposed during occupational settings, specifically in the PVC production industry. A study reported that four workers experienced convulsions, while sixteen exhibited hypoglycemic symptoms after exposure to elevated TMSN levels .

The proposed mechanisms include:

- Neurotoxicity : TMSN acts on the central nervous system, leading to seizures and altered electrical activity in the brain, as evidenced by pathological EEG changes observed in affected workers .

- Metabolic Disruption : The compound may interfere with glucose metabolism, contributing to hypoglycemic episodes .

Occupational Exposure

A notable study followed 44 workers over four years who were exposed to TMSN in a PVC production facility. The findings included:

- Symptoms : Convulsions, hypoglycemia, headaches, dizziness, and abnormal taste sensations.

- Intervention Outcomes : After implementing occupational hygiene measures that reduced ambient TMSN levels below regulatory limits, symptoms were no longer reported during follow-up assessments .

Summary of Findings

The biological activity of this compound underscores its potential hazards in occupational settings:

| Parameter | Findings |

|---|---|

| Acute Toxicity | Fatal at concentrations >60 ppm (341 mg/m³) |

| NOAEL for Kidney Effects | 0.01 mg/kg bw/day |

| NOAEL for Liver Effects | 1 mg/kg bw/day |

| Neurotoxic Effects | Convulsions and hypoglycemia reported in workers |

| Reversal of Effects | Symptoms resolved after reduction of exposure levels |

Properties

IUPAC Name |

2,2,3,3-tetramethylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(2,5-9)8(3,4)6-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXQPNJHRNGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2, Array | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026125 | |

| Record name | Tetramethylsuccinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethylsuccinonitrile appears as white crystals. (NTP, 1992), Colorless, odorless solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS ODOURLESS SOLID IN VARIOUS FORMS., Colorless, odorless solid. [Note: Forms cyanide in the body.] | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl succinonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in ethanol, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 (NTP, 1992) - Denser than water; will sink, 1.070, 1.07 g/cm³, 1.07 | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1.15X10-3 mm Hg at 25 °C /Estimated/ | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Crystallizes in plates | |

CAS No. |

3333-52-6 | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,3,3-Tetramethylbutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylsuccinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylsuccinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116XMU2GHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile, tetramethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WN3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

338.9 to 340.7 °F (sublimes) (NTP, 1992), 170.5 °C, 170 °C (sublimes), 338 °F (Sublimes) | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.